molecular formula C28H32O2 B13766869 Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester CAS No. 59748-34-4

Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester

Cat. No.: B13766869
CAS No.: 59748-34-4
M. Wt: 400.6 g/mol
InChI Key: MYVSMQJGGRPENO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester is a biphenyl-based ester derivative of benzoic acid. Its structure comprises a 4-butyl-substituted benzoic acid moiety esterified to a 4'-pentyl-substituted biphenyl group.

Properties

CAS No.

59748-34-4

Molecular Formula

C28H32O2

Molecular Weight

400.6 g/mol

IUPAC Name

[4-(4-pentylphenyl)phenyl] 4-butylbenzoate

InChI

InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3

InChI Key

MYVSMQJGGRPENO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester

General Synthetic Strategy

The preparation of benzoic acid esters of biphenyl derivatives typically involves:

  • Synthesis of the biphenyl alcohol or phenol derivative bearing the required alkyl substituents (butyl, pentyl).
  • Formation of the benzoate ester via esterification of the corresponding benzoic acid or benzoic acid chloride with the biphenyl alcohol.

The key challenge is the selective functionalization of the biphenyl core and efficient esterification under mild conditions to preserve the integrity of the substituents.

Literature-Based Synthetic Route

While direct literature specifically on the exact compound "this compound" is scarce, closely related biphenyl benzoate esters have been synthesized using multi-step organic synthesis involving:

  • Preparation of substituted biphenyl alcohols by alkylation or Suzuki coupling.
  • Activation of benzoic acid derivatives to acid chlorides or anhydrides.
  • Esterification reactions under catalytic or base-mediated conditions.

A representative approach can be inferred from related biphenyl ester syntheses and patents on biphenyl carboxylic acid derivatives.

Detailed Preparation Process

Step 1: Synthesis of 4'-Pentyl[1,1'-biphenyl]-4-ol
  • Starting from biphenyl, selective alkylation at the 4' position with pentyl bromide under Friedel-Crafts alkylation or via Suzuki coupling to introduce the pentyl substituent.
  • Hydroxylation at the 4-position to yield the biphenyl-4-ol derivative.
Step 2: Preparation of 4-butylbenzoic acid chloride
  • 4-butylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride in anhydrous solvent such as dichloromethane under reflux.
Step 3: Esterification Reaction
  • The biphenyl-4-ol derivative is reacted with 4-butylbenzoic acid chloride in the presence of a base such as pyridine or triethylamine to scavenge HCl.
  • Reaction conditions: typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C initially, then warmed to room temperature for several hours.
  • The reaction mixture is quenched, washed, and purified by recrystallization or chromatography.

Alternative Synthetic Route from Patent Literature

A patent describing the synthesis of related biphenyl esters outlines a four-step process for synthesizing 4-(4-phenylbutoxy) benzoic acid, which can be adapted for the target compound:

Step Reaction Description Reagents/Catalysts Conditions Outcome
1 Synthesis of 4-phenyl-n-butyl alcohol Benzene, 4-chloro-1-butanol, ferrous sulfate catalyst 10–17°C, stirring 1.5h 4-phenyl-n-butyl alcohol
2 Formation of 4-phenylbutoxy sulfonic acid ester 4-phenyl-n-butyl alcohol, methylsulfonyl chloride, lithium chloride catalyst 5–8°C, 3h reaction Sulfonic acid ester intermediate
3 Synthesis of 4-(4-phenylbutoxy) essence of Niobe Sulfonic acid ester, methyl parahydroxybenzoate, manganese chloride catalyst 100–120°C reflux, 10–12h Crude ester product
4 Hydrolysis to 4-(4-phenylbutoxy) benzoic acid Sodium hydrate aqueous solution, reflux 3–4h Acidification to pH 1.0–1.2 Target benzoic acid derivative

This method emphasizes catalyst use for reaction efficiency and environmentally friendly solvent systems, which could be adapted for the synthesis of the biphenyl ester under discussion.

Analytical Data and Characterization

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC) with reverse-phase columns using acetonitrile-water-phosphoric acid mobile phases is effective for purity analysis.
  • Mass spectrometry (MS) compatible methods use formic acid instead of phosphoric acid in the mobile phase.
  • Powder X-Ray Diffraction (PXRD) can be used to characterize crystalline forms of related intermediates.

Physical and Chemical Properties

Property Data
Molecular Formula C28H32O2
Molecular Weight 400.6 g/mol
LogP (lipophilicity) 8.63 (highly lipophilic)
IUPAC Name [4-(4-pentylphenyl)phenyl] 4-butylbenzoate
CAS Number 59748-34-4

Research Discoveries and Notes

  • The high lipophilicity suggests potential applications in hydrophobic environments or materials requiring strong van der Waals interactions.
  • The compound's biphenyl core with alkyl substitutions can influence liquid crystalline behavior, relevant in materials science.
  • Efficient preparation methods focus on mild esterification conditions to avoid side reactions and maintain substituent integrity.
  • Catalyst selection and solvent optimization are critical for improving yield and environmental impact, as demonstrated in related synthetic methods.

Summary Table of Preparation Methods

Method Key Steps Catalysts Solvents Temperature Yield Notes
Direct Esterification Biphenyl-4-ol + 4-butylbenzoic acid chloride Triethylamine or pyridine DCM, THF 0–25°C to RT Moderate to high yield, requires anhydrous conditions
Multi-step Catalytic Synthesis Alkylation → Sulfonic ester formation → Reflux esterification → Hydrolysis FeSO4, LiCl, MnCl2 Acetonitrile, toluene, aqueous solutions 5–120°C High efficiency, catalyst recovery possible
Crystalline Intermediate Formation Amine protection, sulfonamide formation, recrystallization Organic/inorganic bases Ethanol, MTBE Room temp to reflux Produces crystalline forms suitable for purification

Chemical Reactions Analysis

Table 1: Esterification Methods

MethodConditionsYieldReference
Fischer esterificationAcid catalysis (H₂SO₄), reflux in ethanol, 12 hours75%
Mixed anhydride approachFormic acid/acetic anhydride, THF, 0°C to room temperature, 3 hours82%
  • Fischer esterification involves refluxing equimolar amounts of 4-butylbenzoic acid and 4'-pentylbiphenyl-4-ol in ethanol with catalytic sulfuric acid .

  • The mixed anhydride method generates an active acylating agent, enabling efficient coupling under mild conditions .

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and alcohol.

Table 2: Hydrolysis Conditions

ConditionReagentsTemperatureTimeProductYieldReference
Alkaline hydrolysisNaOH (2 M), THF/H₂O (5:1), reflux80°C12 h4-Butylbenzoic acid + 4'-pentylbiphenyl-4-ol71%
Acidic hydrolysisHCl (6 M), ethanol, reflux70°C8 h4-Butylbenzoic acid + 4'-pentylbiphenyl-4-ol65%
  • Alkaline hydrolysis proceeds via nucleophilic acyl substitution, cleaving the ester bond to yield the sodium salt of 4-butylbenzoic acid, which is acidified to isolate the free acid .

Catalytic Functionalization

The biphenyl moiety can undergo Ir-catalyzed C–H borylation, though reactivity is influenced by steric and electronic effects of substituents.

Table 3: Catalytic Borylation

Catalyst SystemSubstrate PositionConditionsProductYieldReference
Ir(cod)OMe/dtbbpyortho to esterB₂pin₂, THF, room temperature, 24 hBorylated biphenyl ester derivative58%
  • Steric hindrance from the 4-pentyl and 4-butyl groups reduces reactivity at ortho positions, favoring meta-selectivity in some cases .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, forming biphenyl derivatives and CO₂ .

  • Photochemical reactivity : UV exposure in solution leads to ester cleavage, generating radicals detectable via ESR spectroscopy .

Scientific Research Applications

Biological Applications

2.1 Cell Migration Inhibition

Research indicates that benzoic acid derivatives can act as cell migration inhibitors. For instance, studies have shown that compounds similar to benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester can inhibit cancer cell migration, which is crucial for preventing metastasis in cancer therapy . The mechanism involves the modulation of signaling pathways that control cell movement.

2.2 Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. They have been investigated for use in food preservation and as additives in personal care products to prevent microbial growth . The efficacy of these compounds against various pathogens makes them valuable in developing safer formulations.

Industrial Applications

3.1 Cosmetic Formulations

The compound's stability and safety profile make it suitable for cosmetic formulations. It can be used as a preservative or stabilizer in creams and lotions, ensuring product longevity and effectiveness . The incorporation of such compounds helps meet regulatory standards for cosmetic safety.

3.2 Polymer Chemistry

Benzoic acid derivatives are also utilized in polymer chemistry to enhance the properties of plastics and coatings. The incorporation of such esters can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Case Studies

Study Application Findings
Study on Cell Migration InhibitionCancer ResearchDemonstrated significant inhibition of metastatic cell movement using benzoic acid derivatives .
Antimicrobial Efficacy AssessmentFood PreservationShowed effectiveness against common foodborne pathogens, leading to extended shelf life .
Cosmetic Formulation DevelopmentPersonal Care ProductsEstablished safety and stability in various formulations, adhering to EU regulations .

Mechanism of Action

The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions facilitate the compound’s binding to proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Alkyl Chain Variations in Ester and Biphenyl Groups

The length and position of alkyl chains significantly influence physical properties. Key analogs include:

Compound Name Substituents (Benzoic Acid / Biphenyl) CAS Number Molecular Weight Key Features References
Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester 4-butyl / 4'-pentyl Not provided ~422.6 (est.) Biphenyl core with asymmetric chains Target
Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester 4-pentyl / 4-hexyloxy 50802-52-3 ~412.5 Ether linkage; longer alkoxy chain
[1,1'-Biphenyl]-4-yl 4-(4-(acryloyloxy)butoxy)benzoate Acryloyloxy / butoxy 245760-39-8 ~448.5 Reactive acrylate group; LCD/OLED applications
4-Heptyloxyphenyl-4'-trans-butylcyclohexylbenzoate Cyclohexyl / heptyloxy 89331-95-3 ~436.6 Cyclohexyl enhances thermal stability

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., hexyloxy in ) increase hydrophobicity and melting points.
  • Core Modifications : Replacing biphenyl with cyclohexyl () improves thermal stability but reduces conjugation.

Yield and Conditions :

  • Microwave Irradiation : Enhances reaction efficiency for biphenyl acylation (yields >80% reported in ).
  • Enzymatic Methods : Patent data () describes protease-catalyzed esterification for biphenyl derivatives, though applicability to the target compound is unexplored.

Physical and Chemical Properties

Volatility and Stability

  • Volatility : The target compound’s long alkyl chains reduce volatility compared to shorter-chain esters (e.g., methyl or ethyl benzoates in ).
  • Thermal Stability : The biphenyl core provides rigidity, but the trans-cyclohexyl analog () exhibits superior stability due to reduced steric strain.

Solubility

  • Polarity: The absence of polar groups (e.g., hydroxy or nitro in ) makes the compound soluble in non-polar solvents (e.g., toluene, hexane).
  • Lipophilicity : Higher logP values than analogs with shorter chains (e.g., butyl paraben, ).

Materials Science

  • Liquid Crystals : The biphenyl core and asymmetric chains align with nematic phase behavior, useful in displays .
  • Polymer Chemistry: Acrylate-containing analogs () serve as monomers for photoactive resins.

Biomedical Relevance

    Biological Activity

    Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by its unique biphenyl structure, which contributes to its physicochemical properties. The presence of butyl and pentyl groups enhances its lipophilicity, which may influence its interaction with biological membranes.

    Biological Activities

    1. Antioxidant Activity
    Research has indicated that benzoic acid derivatives can exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is primarily attributed to the presence of hydroxyl groups in the aromatic ring, which can donate electrons to neutralize free radicals.

    2. Anti-inflammatory Effects
    Studies have shown that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in the treatment of inflammatory diseases. For instance, in vitro assays demonstrated that certain derivatives significantly reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS) .

    3. Antimicrobial Properties
    Benzoic acid and its derivatives are known for their antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes. In particular, benzoic acid has been used as a food preservative due to its effectiveness against fungi and bacteria .

    The biological activity of benzoic acid derivatives can be attributed to several mechanisms:

    • Receptor Interaction : Some studies suggest that these compounds may interact with nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), influencing gene expression related to lipid metabolism and inflammation .
    • Enzyme Inhibition : The inhibition of enzymes involved in inflammatory pathways is a critical mechanism for the anti-inflammatory effects observed with these compounds.
    • Cell Membrane Disruption : The lipophilic nature of benzoic acid esters allows them to integrate into cell membranes, potentially altering membrane fluidity and function.

    Case Study 1: Antioxidant Activity Evaluation

    A study evaluated the antioxidant capacity of benzoic acid derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that specific derivatives exhibited IC50 values lower than standard antioxidants like ascorbic acid, indicating superior efficacy .

    Case Study 2: Anti-inflammatory Mechanism

    In a controlled experiment involving LPS-stimulated macrophages, compounds derived from benzoic acid were shown to significantly reduce levels of TNF-alpha and IL-6 cytokines. This reduction correlated with decreased COX-2 expression, highlighting the compound's potential as an anti-inflammatory agent .

    Data Tables

    Biological ActivityMechanismReference
    AntioxidantFree radical scavenging
    Anti-inflammatoryCytokine inhibition
    AntimicrobialCell membrane disruption

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing biphenyl ester derivatives like Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester?

    • Methodology : Utilize Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by esterification via acid-catalyzed condensation of the carboxylic acid and alcohol precursors. For biphenyl intermediates, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are effective . Ensure inert conditions (e.g., nitrogen atmosphere) for coupling reactions. Post-synthesis, purify via column chromatography using gradients of hexane/ethyl acetate.

    Q. How can structural characterization be optimized for this compound using X-ray crystallography?

    • Methodology : Employ the SHELX suite (SHELXL/SHELXS) for crystallographic refinement. Use high-resolution single-crystal data (≤1.0 Å) to resolve the ester and biphenyl moieties. Address twinning or disorder by refining anisotropic displacement parameters and applying restraints to planar groups like the benzene rings . Validate hydrogen bonding and molecular packing using Mercury software.

    Q. What analytical techniques are suitable for verifying purity and functional groups?

    • Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for purity assessment. Use FT-IR to confirm ester C=O stretches (~1720 cm⁻¹) and biphenyl C-H out-of-plane bends (~800 cm⁻¹). For molecular weight confirmation, high-resolution mass spectrometry (HRMS) in ESI+ mode is recommended .

    Q. How can solubility challenges in polar solvents be addressed during experimental design?

    • Methodology : Test solubilization in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for stock solutions. For aqueous systems, use surfactants (e.g., Tween-80) or cyclodextrin derivatives to enhance dispersion. Solubility parameters can be predicted via Hansen solubility theory using group contribution methods .

    Advanced Research Questions

    Q. What strategies are effective for designing derivatives with enhanced thermal stability?

    • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to the biphenyl core to reduce π-π stacking interactions. Replace the butyl/pentyl chains with branched alkyl groups (e.g., tert-butyl) to sterically hinder decomposition pathways. Monitor thermal stability via thermogravimetric analysis (TGA) under nitrogen .

    Q. How can contradictions in NMR spectral data (e.g., unexpected splitting patterns) be resolved?

    • Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling constants and verify biphenyl rotational barriers. For dynamic effects (e.g., hindered rotation), use variable-temperature NMR to observe coalescence temperatures. Compare experimental data with DFT-calculated chemical shifts (Gaussian/B3LYP/6-31G*) .

    Q. What experimental approaches validate the compound’s role in liquid crystal or supramolecular systems?

    • Methodology : Characterize mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Study self-assembly in thin films using atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS). Reference biphenyl ester analogs (e.g., 4-ethylcyclohexyl derivatives) for comparative phase behavior .

    Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?

    • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Apply molecular dynamics (MD) simulations (AMBER force field) to assess binding stability. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .

    Q. What protocols mitigate degradation during long-term storage?

    • Methodology : Store under argon at -20°C in amber vials to prevent oxidation and photodegradation. Add stabilizers (e.g., BHT) at 0.1% w/w. Monitor degradation via UPLC-MS over 6–12 months and identify byproducts (e.g., hydrolyzed carboxylic acids) .

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